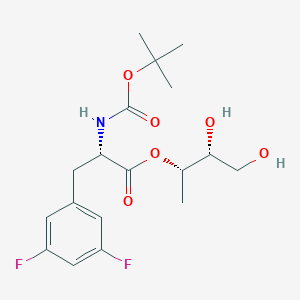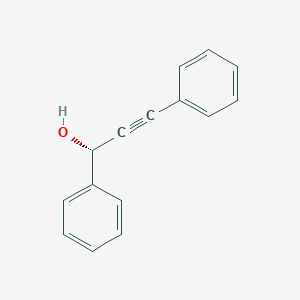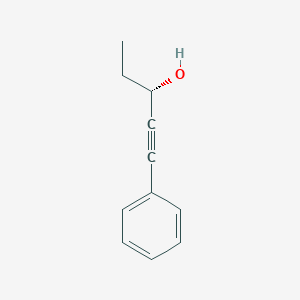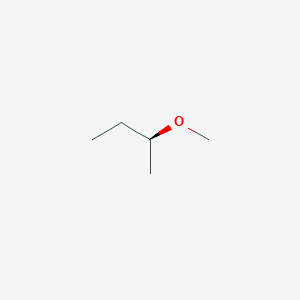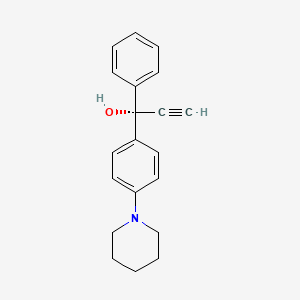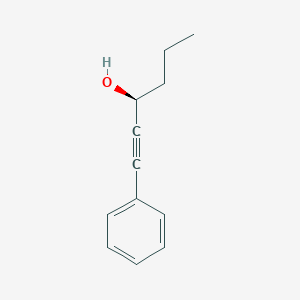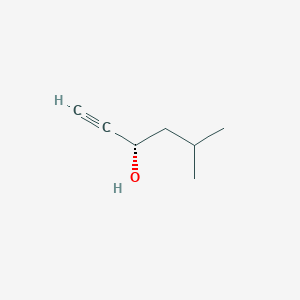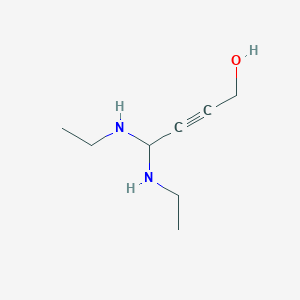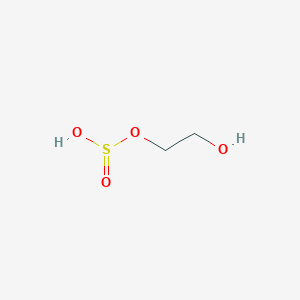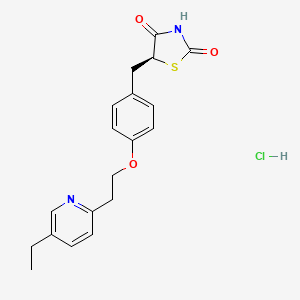![molecular formula C7H17NO6S B8254073 (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is a zwitterionic compound commonly used in biochemical and molecular biology research. It is known for its buffering capacity and is often utilized in various laboratory applications due to its stability and compatibility with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic compound. The process involves:
Reactants: 3-chloro-2-hydroxypropane-1-sulfonic acid and bis(2-hydroxyethyl)amine.
Conditions: The reaction is usually conducted in an aqueous medium at a controlled pH and temperature to facilitate the formation of the zwitterion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a buffering agent in various chemical reactions, maintaining pH stability.
Biology: The compound is used in cell culture media and enzyme assays to provide a stable environment for biological reactions.
Medicine: It is utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: The compound finds applications in the manufacturing of pharmaceuticals and cosmetics, where pH control is crucial.
作用机制
The buffering capacity of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity. The compound interacts with these targets through hydrogen bonding and electrostatic interactions, stabilizing their structure and function.
相似化合物的比较
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another common buffering agent used in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer with similar applications in biochemistry.
Uniqueness
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is unique due to its specific pKa value, which makes it suitable for buffering in a particular pH range. Its zwitterionic nature also provides stability in various biochemical applications, making it a preferred choice over other buffers in certain scenarios.
属性
IUPAC Name |
(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLFURAFHFFJF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[NH+](CCO)CC(CS(=O)(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[NH+](CCO)C[C@@H](CS(=O)(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
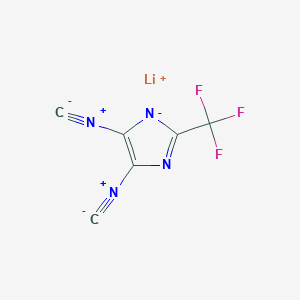
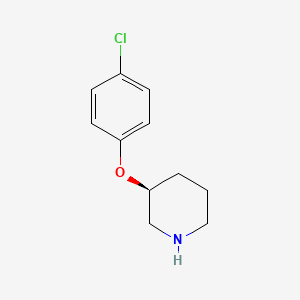
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)
![3-methyl-5-[(3S)-pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8254015.png)
